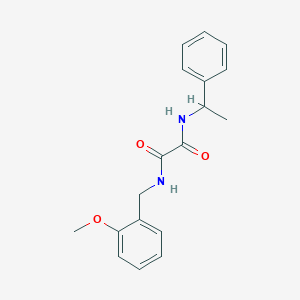
5-(dichloromethyl)-3-(4-methylphenyl)isoxazole
Vue d'ensemble
Description
5-(dichloromethyl)-3-(4-methylphenyl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a derivative of isoxazole and has been synthesized through different methods.
Applications De Recherche Scientifique
Chemical Properties and Reactions :
- Isoxazole derivatives like 5-(dichloromethyl)-3-(4-methylphenyl)isoxazole demonstrate interesting chemical properties, including tautomerism, which is the ability of a chemical compound to exist in two or more interchangeable forms. Boulton and Katritzky (1961) reported that certain isoxazole derivatives exist in different forms depending on the solvent's polarity, which influences their basicity and acidity properties (Boulton & Katritzky, 1961).
Antimicrobial Applications :
- Some isoxazole derivatives exhibit antimicrobial properties. Banpurkar, Wazalwar, and Perdih (2018) synthesized 3-Methyl-4H-isoxazol-5-one and its derivatives, which showed notable antibacterial activity, particularly against Staphylococcus aureus (Banpurkar, Wazalwar, & Perdih, 2018).
Synthesis and Biological Evaluation :
- The synthesis of novel isoxazole derivatives often leads to compounds with significant biological activity. For instance, Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives, which demonstrated good antimicrobial and antitubercular activity (Shingare et al., 2018).
- Kletskov et al. (2018) synthesized comenic acid derivatives containing isoxazole and isothiazole moieties, showing synergistic effects when used with the antitumor drug Temozolomid (Kletskov et al., 2018).
Photochemical Synthesis and Applications :
- Sampaio et al. (2023) explored the continuous flow photochemical synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones, highlighting their larvicidal activity on Aedes aegypti, a mosquito species of significant public health concern (Sampaio et al., 2023).
Herbicidal Activity :
- Hamper et al. (1995) reported the synthesis of 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxam
Green Chemistry and Synthesis :
- The use of green chemistry principles in the synthesis of isoxazole derivatives is an important area of research. Badiger, Khatavi, and Kamanna (2022) developed a green chemistry protocol for synthesizing 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, which showed promising anticancer activity and electrochemical behavior (Badiger, Khatavi, & Kamanna, 2022).
Pharmacological Applications :
- Mączyński et al. (2018) synthesized a series of isoxazole derivatives and evaluated their immunosuppressive properties. They found that these compounds inhibited cell proliferation and reduced the production of tumor necrosis factor in human cells, suggesting potential applications in immunosuppressive therapy (Mączyński et al., 2018).
Propriétés
IUPAC Name |
5-(dichloromethyl)-3-(4-methylphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-2-4-8(5-3-7)9-6-10(11(12)13)15-14-9/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOWQGINBCHIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-amino-5-cyano-2,4',4',6',8'-pentamethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4106453.png)
![N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4106454.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4106459.png)
![3-ethyl 6-methyl 4-[2-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4106463.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4106468.png)
![methyl 2-[({[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetyl)amino]benzoate](/img/structure/B4106475.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4106481.png)
![1-(4-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1-piperazinyl)-4-(4-methylphenyl)phthalazine](/img/structure/B4106483.png)
![1-(4-methylphenyl)-4-[4-(methylsulfonyl)-1-piperazinyl]phthalazine](/img/structure/B4106493.png)
![5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4106499.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4106507.png)
![N-{[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4106513.png)

![1-(2-fluorophenyl)-4-[2-(4-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4106525.png)